1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine
Description
1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine is a piperazine derivative characterized by a fluorine atom at the ortho position and a phenylsulfonyl group at the para position of the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological and antimicrobial applications. The phenylsulfonyl group is a strong electron-withdrawing moiety, which may enhance binding to enzyme active sites or receptors, while the fluorine atom influences lipophilicity and metabolic stability. Synthesis typically involves nucleophilic substitution or sulfonation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)-2-fluorophenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-15-12-14(22(20,21)13-4-2-1-3-5-13)6-7-16(15)19-10-8-18-9-11-19/h1-7,12,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJNVLAMKGYDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine involves several steps. One common synthetic route includes the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, followed by reduction with red phosphorus and iodine. The next step involves alkylation by alkyl halide, cyclization with bis(2-chloroethyl)amine hydrochloride, and finally, N-substitution reaction of phenylpiperazines with various reagents . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or sulfonyl positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine with structurally related piperazine derivatives, focusing on substituent effects and biological activities:
Key Findings:
Substituent Position and Bioactivity :
- The 2-fluoro substituent in the target compound contrasts with para-fluoro analogs (e.g., 1-(4-fluorophenyl)piperazine derivatives in ), where para-fluoro enhances antibacterial activity . Ortho substitution may reduce steric hindrance but alter receptor binding compared to para-substituted analogs.
- The 4-phenylsulfonyl group introduces significant steric bulk and electron-withdrawing effects, which may reduce antibacterial activity compared to smaller substituents (e.g., carboxylic acid moieties in ) but improve selectivity for enzymes or receptors requiring hydrophobic interactions .
Receptor Selectivity: Compared to 1-(m-trifluoromethylphenyl)piperazine (5-HT1B selective) and 1-(2-methoxyphenyl)piperazine (5-HT1A affinity), the target compound’s phenylsulfonyl group may shift receptor specificity toward non-serotonergic targets, such as DNA topoisomerases or acetylcholinesterase (analogous to thiazole-piperazine hybrids in ) .
Antimicrobial Activity :
- Bulky substituents like phenylsulfonyl are associated with reduced antibacterial activity compared to carboxylic acid derivatives (e.g., compounds 4e-4g in ). However, they may enhance stability against metabolic degradation .
Synthetic Considerations :
- The synthesis of phenylsulfonyl derivatives often requires harsh conditions (e.g., trifluoromethanesulfonation in ), which may limit yield or purity compared to nucleophilic substitutions used for smaller groups .
Biological Activity
1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine is CHFNOS. The structure includes a piperazine ring, which is known for its versatility in drug design, and a sulfonyl group that may enhance its biological activity.
The mechanism of action for 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine involves interactions with specific molecular targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom and the phenylsulfonyl group can influence the compound's binding affinity and selectivity towards these targets. This interaction can lead to modulation of various biological pathways, potentially affecting processes such as neurotransmission and cellular signaling.
Biological Activity
Antiviral Activity : Recent studies have demonstrated that analogues of piperazine derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine have shown efficacy against viruses like chikungunya virus (CHIKV), indicating potential applications in antiviral therapeutics .
Anticancer Potential : Research into piperazine derivatives has also highlighted their anticancer activities. For example, studies involving phenylpiperazine derivatives have shown promising results in enhancing the cytotoxic effects against cancer cells while minimizing toxicity towards normal cells . This suggests that 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine could be explored further for its potential in cancer treatment.
Case Studies and Research Findings
- Antiviral Studies : In vitro studies have indicated that certain piperazine analogues can inhibit CHIKV effectively. Modifications to the piperazine structure have been shown to improve selectivity and reduce cytotoxicity, with selectivity indices exceeding 60 for some compounds .
- Anticancer Activity : A study involving phenylpiperazine derivatives demonstrated enhanced cytotoxicity towards various cancer cell lines when combined with traditional chemotherapeutics like doxorubicin. This synergy suggests a potential role for these compounds in combination therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action | Selectivity Index |
|---|---|---|---|
| 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine | Antiviral, Anticancer | Receptor modulation | >60 (for some analogues) |
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Antiviral | Inhibition of viral replication | Not specified |
| BS230 (Phenylpiperazine derivative) | Anticancer | DNA interaction | Higher than doxorubicin |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine derivatives?
- Methodological Answer : Piperazine derivatives are synthesized via multistep reactions. A click chemistry approach using CuSO₄·5H₂O and sodium ascorbate in a DCM/H₂O solvent system (1:2 ratio) enables efficient triazole formation via azide-alkyne cycloaddition . Alternatively, condensation reactions with benzoyl chlorides in DCM, catalyzed by DIPEA, yield carboxamide derivatives (e.g., 50% yield for compound 16 in ) . Table 1 : Synthesis Strategies Comparison
| Method | Reagents/Conditions | Yield | Key Step |
|---|---|---|---|
| Click Chemistry | CuSO₄, sodium ascorbate, H₂O/DCM | 50–70% | Azide-alkyne cycloaddition |
| Condensation | DIPEA, benzoyl chloride, DCM | ~50% | Amide bond formation |
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substituent integration and piperazine ring conformation (e.g., δ 3.48 ppm for CH₂ in ) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ = 365.3 g/mol in ).
- IR Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and fluorophenyl (C-F, ~1100 cm⁻¹) groups.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles (TCI America guidelines) .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis.
- Storage : Store in airtight containers at -20°C to prevent degradation () .
Advanced Research Questions
Q. How can molecular docking and density functional theory (DFT) optimize target binding affinity?
- Methodological Answer :
- Molecular Docking : Predicts binding modes to enzymes (e.g., tyrosine kinases) by simulating ligand-receptor interactions () .
- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. For example, fluorophenyl groups enhance electron-withdrawing effects, improving binding to hydrophobic pockets .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cardiotropic effects)?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity via MIC testing () and cardiotropic effects via isolated heart models ().
- Dose-Response Studies : Identify concentration-dependent dual activities (e.g., antifungal IC₅₀ vs. antiarrhythmic EC₅₀).
- Metabolite Profiling : Rule out off-target effects using LC-MS to track metabolic stability .
Q. How are structure-activity relationship (SAR) studies designed to enhance therapeutic potential?
- Methodological Answer :
- Substituent Variation : Modify sulfonyl groups to improve solubility or fluorophenyl moieties to enhance bioavailability () .
- Bioisosteric Replacement : Replace piperazine with morpholine to assess impact on receptor selectivity ().
Table 2 : SAR Trends in Piperazine Derivatives
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorophenyl | Increased kinase inhibition | |
| Sulfonyl Group | Enhanced antimicrobial activity |
Q. What computational and experimental approaches improve metabolic stability?
- Methodological Answer :
- Fluorination : Introduce fluorine at the phenyl ring to reduce CYP450-mediated oxidation () .
- Prodrug Design : Mask polar groups (e.g., carbothioamide in ) to enhance membrane permeability.
- Microsomal Assays : Quantify half-life (t₁/₂) using liver microsomes to prioritize stable analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
